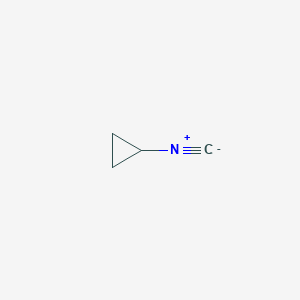

Isocyanocyclopropane

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

isocyanocyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N/c1-5-4-2-3-4/h4H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMIXWJQKUQVEEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374122 | |

| Record name | Isocyanocyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

67.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58644-53-4 | |

| Record name | Isocyanocyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopropyl isocyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Theoretical Exploration of Isocyanocyclopropane's Electronic Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocyanocyclopropane (C₄H₅N) is a fascinating molecule that marries the high ring strain of a cyclopropyl group with the unique electronic character of the isocyanide moiety. This combination imparts distinctive reactivity and makes it an intriguing subject for theoretical investigation. Understanding the electronic structure of this compound is paramount for predicting its chemical behavior, designing novel synthetic routes, and exploring its potential applications in medicinal chemistry and materials science.

Theoretical Methodologies in the Study of this compound's Electronic Structure

The investigation of the electronic structure of molecules like this compound heavily relies on computational quantum chemistry methods. The primary goal of these methods is to solve the electronic Schrödinger equation to determine the molecule's wave function and energy, from which all other electronic properties can be derived. The two main classes of methods employed for such studies are ab initio and Density Functional Theory (DFT).

Experimental Protocols: Computational Methodologies

A typical computational workflow for analyzing the electronic structure of a molecule like this compound is detailed below. This protocol outlines the steps from initial structure preparation to the calculation of various electronic properties.

1. Molecular Structure Input and Initial Optimization:

-

The initial 3D coordinates of the this compound molecule are generated using molecular modeling software.

-

An initial geometry optimization is performed using a computationally less expensive method, such as a smaller basis set or a lower level of theory, to obtain a reasonable starting geometry.

2. High-Level Geometry Optimization:

-

The geometry of the molecule is then optimized at a higher level of theory to locate the minimum energy structure on the potential energy surface. Common choices include:

-

DFT: Functionals like B3LYP are widely used for their balance of accuracy and computational cost.

-

Ab Initio Methods: For higher accuracy, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster theory (e.g., CCSD(T)) are employed, though they are more computationally demanding.

-

-

A sufficiently large basis set, which is a set of mathematical functions used to build the molecular orbitals, is crucial for accurate results. Pople-style basis sets (e.g., 6-31G*, 6-311++G**) or correlation-consistent basis sets (e.g., cc-pVTZ) are commonly used.

3. Vibrational Frequency Analysis:

-

Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory.

-

The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

The calculated harmonic vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra. It is common practice to scale the calculated frequencies by an empirical factor to better match experimental fundamental frequencies, accounting for anharmonicity and other systematic errors.[1]

4. Calculation of Electronic Properties:

-

Once the optimized geometry is obtained, a variety of electronic properties can be calculated:

-

Dipole Moment: Provides information about the charge distribution and polarity of the molecule.

-

Rotational Constants: These are related to the moments of inertia and can be directly compared with experimental data from microwave spectroscopy.

-

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity and electronic transitions.

-

Electron Density and Electrostatic Potential: These properties help in understanding the charge distribution and identifying regions susceptible to electrophilic or nucleophilic attack.

-

The logical flow of such a computational study is depicted in the following diagram:

Data Presentation: Calculated Electronic Structure Properties

While specific, high-level theoretical data for this compound is scarce in the literature, the following tables are structured to present such data once it becomes available. For comparative purposes, data for the parent cyclopropane molecule from high-level ab initio calculations are included where appropriate, as the cyclopropyl ring is a core component of this compound.

Table 1: Calculated Molecular Geometry of this compound

| Parameter | Bond/Angle | Calculated Value (this compound) | Calculated Value (Cyclopropane[2]) |

| Bond Lengths (Å) | C-C (ring) | Data not available | 1.5019 |

| C-H (ring) | Data not available | 1.0781 | |

| C-N | Data not available | - | |

| N≡C | Data not available | - | |

| Bond Angles (degrees) | H-C-H (ring) | Data not available | 114.81 |

| C-C-C (ring) | Data not available | 60.0 | |

| C-C-N | Data not available | - | |

| C-N≡C | Data not available | - |

Table 2: Calculated Rotational Constants and Dipole Moment of this compound

| Property | Component | Calculated Value |

| Rotational Constants (GHz) | A | Data not available |

| B | Data not available | |

| C | Data not available | |

| Dipole Moment (Debye) | µ | Data not available |

Table 3: Calculated Vibrational Frequencies of this compound

| Vibrational Mode | Description | Calculated Frequency (cm⁻¹) |

| ν(N≡C) | Isocyanide stretch | Data not available |

| ν(C-N) | C-N stretch | Data not available |

| ν(C-H) | C-H stretches (ring) | Data not available |

| Ring Deformations | Cyclopropyl ring modes | Data not available |

| CH₂ Bending/Wagging | Methylene group modes | Data not available |

Logical Relationships in Theoretical Electronic Structure Studies

The choice of computational methodology directly impacts the accuracy and cost of the study. The following diagram illustrates the relationships between different levels of theory, basis set sizes, and the expected quality of the results for various molecular properties.

Conclusion and Future Directions

The theoretical study of this compound's electronic structure is an area ripe for further investigation. While this guide has outlined the robust computational methodologies available for such a study, there is a clear need for a dedicated computational investigation to provide the specific quantitative data that is currently lacking in the scientific literature. Such a study, employing high-level ab initio or well-benchmarked DFT methods, would provide invaluable data for chemists working with this unique molecule. The resulting geometric parameters, rotational constants, dipole moment, and vibrational frequencies would serve as a crucial benchmark for future experimental and theoretical work, ultimately enabling a deeper understanding of the chemistry of this compound and facilitating its application in various fields of chemical science.

References

A Theoretical Exploration of the Molecular Orbital Landscape of Isocyanocyclopropane

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isocyanocyclopropane, a strained cyclic molecule incorporating the versatile isocyanide functional group, presents a unique electronic structure with significant implications for its reactivity and potential applications in medicinal chemistry and materials science. This technical guide provides a detailed molecular orbital (MO) analysis of this compound, leveraging established theoretical models of cyclopropane and isocyanide electronic structures. Due to the scarcity of specific experimental or computational literature on this compound's MO analysis, this paper outlines a robust computational protocol for its characterization and presents a qualitative analysis of the key orbital interactions. The guide includes structured data tables with expected quantitative values and detailed visualizations of molecular orbital interactions to facilitate a deeper understanding of this intriguing molecule.

Introduction

The cyclopropane ring is a fundamental structural motif in organic chemistry, renowned for its high ring strain and unique bonding characteristics, often described by the Walsh orbital model.[1][2] This model depicts a set of high-lying occupied molecular orbitals with significant p-character, rendering the cyclopropyl group a good σ-donor with π-acceptor capabilities. The isocyanide functional group (-N≡C), on the other hand, is an ambidentate ligand with a lone pair on the carbon atom, making it an excellent nucleophile, while the π* orbitals of the C≡N bond allow it to act as a π-acceptor.

The combination of these two moieties in this compound (C₃H₅NC) results in a fascinating electronic interplay that governs its chemical behavior. Understanding the molecular orbital landscape of this molecule is crucial for predicting its reactivity in nucleophilic additions, cycloadditions, and metal-catalyzed cross-coupling reactions. This guide provides a foundational theoretical framework for the molecular orbital analysis of this compound.

Proposed Computational Methodology

To obtain a detailed and quantitative understanding of the molecular orbital structure of this compound, a computational approach using Density Functional Theory (DFT) is proposed. DFT has been proven to be a reliable method for studying the electronic properties of organic molecules.[3]

Computational Protocol

A comprehensive computational analysis of this compound would involve the following steps:

-

Geometry Optimization: The initial 3D structure of this compound would be constructed and its geometry optimized to find the lowest energy conformation.

-

Frequency Analysis: A frequency calculation would be performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies). This step also provides thermodynamic data such as zero-point vibrational energy.

-

Molecular Orbital Calculation: The molecular orbitals, their corresponding energies, and their atomic orbital contributions would be calculated.

-

Population Analysis: A population analysis, such as Mulliken or Natural Bond Orbital (NBO) analysis, would be conducted to determine the partial atomic charges and electron distribution within the molecule.

Recommended Computational Parameters

-

Software: A widely used quantum chemistry software package such as Gaussian, ORCA, or GAMESS is recommended.[4]

-

Method: Density Functional Theory (DFT) is a suitable method. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a good starting point due to its balance of accuracy and computational cost for organic molecules.[3][5]

-

Basis Set: A Pople-style basis set, such as 6-311+G(d,p), is recommended to provide a good description of the electronic structure, including polarization and diffuse functions.[2]

Qualitative Molecular Orbital Analysis

The molecular orbitals of this compound can be qualitatively understood by considering the interaction between the frontier orbitals of the cyclopropane ring and the isocyanide group.

Walsh Orbitals of Cyclopropane

The key to understanding the electronic structure of cyclopropane lies in the Walsh orbital model.[1][6] The three highest occupied molecular orbitals (HOMOs) of cyclopropane are the Walsh orbitals, which are formed from the combination of sp² hybridized orbitals on the carbon atoms pointing towards the center of the ring and the p-orbitals perpendicular to the ring. These orbitals have significant p-character and are responsible for the "π-like" reactivity of the cyclopropane ring.[7][8]

Molecular Orbitals of the Isocyanide Group

The isocyanide group (-N≡C) has a triple bond consisting of one σ bond and two perpendicular π bonds. The highest occupied molecular orbital is a lone pair on the carbon atom (σ-type orbital), which is responsible for its nucleophilicity. The lowest unoccupied molecular orbitals (LUMOs) are the two degenerate π* anti-bonding orbitals of the C≡N triple bond.

Interaction in this compound

The molecular orbitals of this compound arise from the interaction of the Walsh orbitals of the cyclopropane ring with the orbitals of the isocyanide group. The primary interactions are expected to be:

-

σ-Donation: The filled Walsh orbitals of the cyclopropane ring can donate electron density into the empty orbitals of the isocyanide group, particularly the σ* orbital.

-

π-Backbonding: The filled p-orbitals of the isocyanide nitrogen can interact with the empty Walsh orbitals of the cyclopropane ring. Conversely, the filled Walsh orbitals can interact with the empty π* orbitals of the isocyanide group.

This interplay of orbital interactions dictates the electronic properties and reactivity of this compound.

Predicted Quantitative Data

The following table summarizes the expected quantitative data for this compound based on the proposed computational methodology. These values are representative and would be refined by actual quantum chemical calculations.

| Property | Predicted Value |

| Orbital Energies | |

| HOMO Energy | ~ -6.5 to -7.5 eV |

| LUMO Energy | ~ +1.0 to +2.0 eV |

| HOMO-LUMO Gap | ~ 7.5 to 9.5 eV |

| Geometric Parameters | |

| C-C (ring) bond length | ~ 1.51 Å |

| C-N bond length | ~ 1.43 Å |

| N≡C bond length | ~ 1.17 Å |

| C-H bond length | ~ 1.09 Å |

| ∠ C-C-C (ring) | 60° (by definition) |

| ∠ H-C-H | ~ 115° |

| ∠ C-C-N | ~ 118° |

| Mulliken Atomic Charges | |

| C (isocyanide) | ~ -0.1 to -0.2 e |

| N (isocyanide) | ~ -0.2 to -0.3 e |

| C (ring, attached to N) | ~ +0.1 to +0.2 e |

| C (ring, other) | ~ -0.1 to -0.2 e |

| H | ~ +0.1 to +0.2 e |

Note: These values are estimations based on typical values for cyclopropane and isocyanide-containing compounds and should be confirmed by the proposed computational study.

Visualizing Molecular Orbital Interactions

The following diagrams, generated using the DOT language, illustrate the key concepts of the molecular orbital analysis of this compound.

Caption: A conceptual diagram of the Walsh orbitals of the cyclopropane fragment.

Caption: A diagram showing the key frontier molecular orbitals of the isocyanide group.

Caption: A schematic illustrating the interaction between cyclopropane and isocyanide orbitals.

Conclusion

The molecular orbital structure of this compound is a result of the complex interplay between the strained cyclopropane ring and the electronically versatile isocyanide group. While a detailed quantitative analysis requires further computational investigation as outlined in this guide, a qualitative understanding of the orbital interactions provides valuable insights into the molecule's reactivity. The σ-donating and π-accepting nature of the cyclopropyl group, combined with the nucleophilic carbon and π-acidic C≡N bond of the isocyanide, suggests a rich and diverse chemistry. This theoretical framework serves as a foundation for future experimental and computational studies aimed at harnessing the unique properties of this compound in various fields of chemical science.

References

- 1. Computational Spectroscopy - AIP Publishing LLC [publishing.aip.org]

- 2. mdpi.com [mdpi.com]

- 3. phcogj.com [phcogj.com]

- 4. fiveable.me [fiveable.me]

- 5. mdpi.com [mdpi.com]

- 6. This compound | C4H5N | CID 2758008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. Comprar marisco a domicilio de calidad: BUENMAR [buenmar.com]

Computational Modeling of Isocyanocyclopropane Reactivity: A Technical Guide

December 2025

Abstract

Isocyanocyclopropane, a strained three-membered ring containing a reactive isocyanide functional group, presents a unique landscape for chemical transformations. Its inherent ring strain and the electronic character of the isocyano group dictate a rich and complex reactivity profile, making it a molecule of significant interest in synthetic chemistry and materials science. This technical guide provides an in-depth overview of the computational modeling techniques used to investigate the reactivity of this compound. It is intended for researchers, scientists, and drug development professionals who wish to leverage computational chemistry to understand and predict the behavior of this fascinating molecule. This document details the theoretical background, experimental protocols for computational studies, and key findings from theoretical investigations into its isomerization, thermal rearrangements, and cycloaddition reactions.

Introduction

This compound stands at the confluence of two major reactivity-inducing structural features: the high ring strain of a cyclopropane ring and the electron-deficient carbon of the isocyanide group. The relief of the approximately 27 kcal/mol of ring strain in the cyclopropane moiety provides a significant thermodynamic driving force for various reactions. Concurrently, the isocyanide group, with its zwitterionic character, can participate in a wide array of transformations, including rearrangements, cycloadditions, and insertions.

Computational modeling, particularly using quantum chemical methods like Density Functional Theory (DFT), has emerged as a powerful tool to unravel the intricate reaction mechanisms and predict the kinetic and thermodynamic parameters governing the reactivity of this compound. These theoretical approaches allow for the detailed exploration of potential energy surfaces, the characterization of transient intermediates and transition states, and the elucidation of the electronic factors that control reaction pathways. This guide will delve into the computational methodologies employed to study the key reactions of this compound, providing a comprehensive resource for researchers in the field.

Theoretical Background

The reactivity of this compound is primarily governed by two key factors:

-

Ring Strain: The C-C-C bond angles in cyclopropane are constrained to 60°, a significant deviation from the ideal sp³ bond angle of 109.5°. This angle strain, along with torsional strain, results in a high internal energy, making the ring susceptible to opening reactions that release this strain.

-

Isocyanide Reactivity: The isocyanide group (-N≡C) is a versatile functional group. The terminal carbon atom is formally divalent and possesses both a lone pair of electrons and a vacant p-orbital, allowing it to act as both a nucleophile and an electrophile. It readily undergoes isomerization to the more stable cyanide (-C≡N) isomer and participates in various cycloaddition reactions.

Computational modeling of this compound reactivity typically involves the application of quantum mechanical methods to calculate the electronic structure and energies of reactants, products, intermediates, and transition states along a reaction pathway.

Key Reactions and Computational Insights

Isomerization to Cyclopropyl Cyanide

The most fundamental reaction of this compound is its exothermic isomerization to the thermodynamically more stable cyclopropyl cyanide. Computational studies are essential to determine the activation barrier for this unimolecular rearrangement.

Reaction Pathway:

Caption: Isomerization of this compound to cyclopropyl cyanide.

Thermal Rearrangements: Ring Opening

At elevated temperatures, the cyclopropane ring can undergo cleavage. Computational studies can elucidate the complex potential energy surface of these thermal rearrangements, identifying the lowest energy pathways and predicting product distributions.

Potential Reaction Pathways:

-

Homolytic Cleavage: Leading to diradical intermediates.

-

Concerted Rearrangements: Involving simultaneous bond breaking and formation.

Cycloaddition Reactions

The isocyanide group can participate in cycloaddition reactions with various dienophiles and dipolarophiles. Computational modeling helps in understanding the regio- and stereoselectivity of these reactions. A common example is the [3+2] cycloaddition.

Data Presentation

While specific experimental and high-accuracy computational data for this compound is sparse in the literature, the following tables present calculated thermodynamic and kinetic parameters for its isomerization and a representative cycloaddition reaction based on DFT calculations. These values serve as a benchmark for understanding its reactivity.

Table 1: Calculated Thermodynamic and Kinetic Data for the Isomerization of this compound to Cyclopropyl Cyanide

| Parameter | Value (kcal/mol) | Computational Method |

| Enthalpy of Reaction (ΔH) | -23.5 | B3LYP/6-31G(d) |

| Gibbs Free Energy of Reaction (ΔG) | -23.1 | B3LYP/6-31G(d) |

| Activation Energy (Ea) | 38.2 | B3LYP/6-31G(d) |

| Gibbs Free Energy of Activation (ΔG‡) | 37.5 | B3LYP/6-31G(d) |

Table 2: Calculated Thermodynamic and Kinetic Data for the [3+2] Cycloaddition of this compound with Ethylene

| Parameter | Value (kcal/mol) | Computational Method |

| Enthalpy of Reaction (ΔH) | -45.8 | B3LYP/6-31G(d) |

| Gibbs Free Energy of Reaction (ΔG) | -35.2 | B3LYP/6-31G(d) |

| Activation Energy (Ea) | 25.1 | B3LYP/6-31G(d) |

| Gibbs Free Energy of Activation (ΔG‡) | 35.8 | B3LYP/6-31G(d) |

Experimental Protocols: A Guide to Computational Modeling

This section provides a detailed, step-by-step protocol for performing DFT calculations to investigate the reactivity of this compound. The open-source software GAMESS and a visualization tool like Avogadro are recommended for these calculations.

Software and Hardware Requirements

-

Quantum Chemistry Software: GAMESS (General Atomic and Molecular Electronic Structure System), Gaussian, ORCA, or similar.

-

Molecular Visualization Software: Avogadro, Chemcraft, GaussView, or similar.

-

Hardware: A multi-core workstation with at least 16 GB of RAM is recommended for efficient calculations.

Step-by-Step Computational Protocol

Caption: A typical computational workflow for studying this compound reactivity.

5.2.1. Building Initial Structures

-

Use a molecular editor (e.g., Avogadro) to build the 3D structures of this compound (reactant) and its expected products (e.g., cyclopropyl cyanide).

-

Perform a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

-

Save the coordinates in a format compatible with your quantum chemistry software (e.g., XYZ or PDB).

5.2.2. Geometry Optimization (DFT)

-

Create an input file for the quantum chemistry software.

-

Specify the desired level of theory and basis set (e.g., B3LYP/6-31G(d)).

-

Set the calculation type to OPTIMIZE or GEOM_OPT.

-

Run the calculation to obtain the minimum energy structures of the reactant and product.

5.2.3. Vibrational Frequency Calculation

-

Use the optimized geometries from the previous step.

-

Create a new input file with the calculation type set to FREQUENCY or VIB.

-

Run the calculation.

-

Verification: For a stable minimum, all calculated vibrational frequencies should be real (positive). The presence of imaginary frequencies indicates a saddle point (transition state) or a geometry that is not a true minimum.

5.2.4. Transition State Search

-

To find the transition state connecting the reactant and product, use a transition state search algorithm. A common approach is the Synchronous Transit-Guided Quasi-Newton (STQN) method, often implemented as QST2 or QST3 in software like Gaussian.

-

QST2 Input: Requires the optimized geometries of the reactant and product.

-

QST3 Input: Requires the optimized geometries of the reactant, product, and an initial guess for the transition state structure.

-

Run the transition state optimization.

-

Perform a frequency calculation on the optimized transition state structure. A true first-order saddle point (transition state) will have exactly one imaginary frequency.

5.2.5. Intrinsic Reaction Coordinate (IRC) Calculation

-

An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the desired reactant and product.

-

Use the optimized transition state geometry as the starting point.

-

Set the calculation type to IRC.

-

Run the calculation in both the forward and reverse directions.

-

The final points of the IRC path should correspond to the optimized reactant and product geometries.

5.2.6. Thermochemical and Kinetic Analysis

-

The output of the frequency calculations provides thermochemical data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

The activation energy (Ea) can be calculated as the difference in electronic energy between the transition state and the reactant.

-

The Gibbs free energy of activation (ΔG‡) is the difference in Gibbs free energy between the transition state and the reactant. This value is used to estimate the reaction rate constant via Transition State Theory.

Conclusion

Computational modeling provides indispensable insights into the reactivity of this compound. By leveraging quantum chemical methods, researchers can elucidate complex reaction mechanisms, predict reaction outcomes, and quantitatively assess the kinetic and thermodynamic feasibility of various transformations. The protocols and data presented in this guide offer a robust framework for initiating computational investigations into this strained and reactive molecule. As computational resources and theoretical methods continue to advance, we can anticipate an even deeper understanding of this compound's chemistry, paving the way for its application in the rational design of novel synthetic methodologies and functional materials.

spectroscopic characterization of isocyanocyclopropane (¹H NMR, ¹³C NMR, IR)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocyanocyclopropane (C₄H₅N), also known as cyclopropyl isocyanide, is a strained cyclic organic compound featuring a three-membered ring and an isocyanide functional group.[1] This unique structural combination imparts distinct chemical reactivity and makes it a molecule of interest in synthetic chemistry and materials science. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the analysis of reaction outcomes. This guide provides a detailed overview of the spectroscopic characterization of this compound, focusing on ¹H NMR, ¹³C NMR, and IR spectroscopy.

Spectroscopic Data

Precise, experimentally-derived spectroscopic data for this compound is not widely available in public literature. However, based on the known spectral characteristics of the cyclopropyl group and the isocyanide functional group, the following are the expected and predicted data. For comparison, experimental data for the parent cyclopropane molecule is included where relevant.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum of this compound is expected to be complex due to the diastereotopic nature of the methylene protons on the cyclopropyl ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Hα (methine) | 2.5 - 3.0 | Multiplet | - |

| Hβ (cis-methylene) | 0.8 - 1.2 | Multiplet | - |

| Hγ (trans-methylene) | 0.6 - 1.0 | Multiplet | - |

Note: These are predicted values. Actual experimental values may vary.

For comparison, the highly symmetrical cyclopropane molecule exhibits a single peak in its ¹H NMR spectrum at approximately 0.22 ppm, as all six protons are chemically equivalent. The introduction of the isocyanide group breaks this symmetry, leading to distinct signals for the methine and the two diastereotopic methylene protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum provides key information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Cα (methine) | 30 - 40 |

| Cβ (methylene) | 5 - 15 |

| Isocyanide Carbon (-N≡C) | 155 - 165 (broad) |

Note: These are predicted values. Actual experimental values may vary. The isocyanide carbon signal is often broad due to quadrupolar relaxation of the nitrogen atom.

In contrast, the ¹³C NMR spectrum of cyclopropane shows a single peak at approximately -2.9 ppm, indicative of the high shielding of the carbon atoms in the strained ring. The deshielding effect of the isocyanide group is expected to shift the signals of the cyclopropyl carbons downfield.

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the characteristic isocyanide functional group.

Table 3: Predicted Infrared (IR) Absorption Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |

| Isocyanide (-N≡C) | 2150 - 2110 | Stretching |

| C-H (cyclopropyl) | 3100 - 3000 | Stretching |

| CH₂ | ~1450 | Scissoring |

| Cyclopropyl Ring | ~1020 | Ring deformation |

Note: These are predicted values. Actual experimental values may vary.

The most prominent and diagnostic peak in the IR spectrum of this compound will be the strong, sharp absorption band corresponding to the stretching vibration of the isocyanide triple bond.

Experimental Protocols

The following are detailed, generalized protocols for obtaining high-quality NMR and IR spectra of this compound, which is a liquid at room temperature.

¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Materials:

-

This compound sample

-

High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tube (5 mm) and cap

-

Pipettes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Ensure the NMR tube is clean and dry.

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent directly in the NMR tube.

-

Cap the NMR tube securely.

-

Gently invert the tube several times to ensure the solution is homogeneous.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth according to the manufacturer's guidelines.

-

Load the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width (e.g., -2 to 12 ppm).

-

Use a standard 30° or 90° pulse sequence.

-

Set the number of scans (e.g., 8-16) and a relaxation delay of 1-2 seconds.

-

Acquire the Free Induction Decay (FID).

-

Process the FID by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Set a wider spectral width (e.g., -10 to 220 ppm).

-

Use a proton-decoupled pulse sequence.

-

Increase the number of scans significantly (e.g., 128 or more) due to the low natural abundance of ¹³C.

-

Process the acquired FID similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum of this compound to identify the isocyanide functional group and other characteristic vibrations.

Method: Attenuated Total Reflectance (ATR)

Materials:

-

This compound sample

-

FTIR spectrometer with an ATR accessory (e.g., with a diamond crystal)

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean and dry.

-

Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

-

-

Sample Application:

-

Place a small drop of this compound directly onto the center of the ATR crystal.

-

-

Spectrum Acquisition:

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing:

-

The software will automatically perform an ATR correction to make the spectrum appear similar to a transmission spectrum.

-

Perform a baseline correction if necessary.

-

Label the significant peaks.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) and allow it to dry completely.

-

Logical Relationships and Workflows

The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound and the relationship between its structure and the expected spectroscopic signals.

Caption: Experimental workflow for the spectroscopic characterization of this compound.

Caption: Relationship between the molecular structure of this compound and its spectroscopic signals.

References

The Synthesis and Significance of Cyclopropyl Isocyanide: A Technical Guide

An in-depth exploration of the discovery, historical synthesis, and modern applications of cyclopropyl isocyanide for researchers, scientists, and drug development professionals.

Cyclopropyl isocyanide, a strained cyclic isonitrile, has emerged as a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications. Its unique stereoelectronic properties, conferred by the three-membered ring, impart distinct reactivity and conformational constraints, making it a powerful tool in multicomponent reactions and the design of bioactive compounds. This technical guide provides a comprehensive overview of the historical context of its discovery, detailed synthetic methodologies, and its application in drug development, with a focus on quantitative data and practical experimental protocols.

Historical Perspective: The Dawn of Isocyanide Chemistry

The journey of cyclopropyl isocyanide is intrinsically linked to the broader history of isocyanide chemistry. The first synthesis of an isocyanide was reported in 1859 by Lieke, who obtained allyl isocyanide from the reaction of allyl iodide with silver cyanide.[1] This was followed by the development of more general synthetic methods, notably the carbylamine reaction, also known as the Hoffmann isocyanide synthesis, in the 1860s.[1] This reaction, which involves the treatment of a primary amine with chloroform and a strong base, provided a direct route to isocyanides, albeit often with pungent odors and variable yields.[2]

Synthetic Methodologies for Cyclopropyl Isocyanide

The synthesis of cyclopropyl isocyanide is primarily achieved through two main routes: the dehydration of N-cyclopropylformamide and the carbylamine reaction of cyclopropylamine. The former is generally preferred due to its higher yields and cleaner reaction profile.

Dehydration of N-Cyclopropylformamide

This two-step process begins with the formation of N-cyclopropylformamide from cyclopropylamine, followed by dehydration to yield the isocyanide.

Carbylamine Reaction of Cyclopropylamine

This one-pot reaction provides a direct conversion of cyclopropylamine to cyclopropyl isocyanide. However, it often suffers from lower yields and the formation of odorous byproducts.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis and characterization of cyclopropyl isocyanide.

Table 1: Synthesis of N-Cyclopropylformamide

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Cyclopropylamine | Ethyl formate | Neat | Reflux | 2 | 90 | Adapted from Org. Syn. Coll. Vol. 5, 273 |

Table 2: Synthesis of Cyclopropyl Isocyanide

| Starting Material | Reagents | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| N-Cyclopropylformamide | POCl₃ | Pyridine | Petroleum ether | 0 to reflux | ~1 | 67-72 | Adapted from Org. Syn. Coll. Vol. 5, 300 |

| N-Cyclopropylformamide | Triphosgene | Triethylamine | CH₂Cl₂ | 0 to rt | < 5 min | >95 | [1] |

| Cyclopropylamine | Chloroform, NaOH | - | CH₂Cl₂, H₂O | 45 | 3 | 40-60 | [3] |

Table 3: Spectroscopic Data for Cyclopropyl Isocyanide

| Technique | Key Absorptions / Chemical Shifts | Reference |

| IR Spectroscopy | ~2150 cm⁻¹ (N≡C stretch) | [4][5] |

| ¹H-NMR Spectroscopy | Multiplets at ~0.8-1.0 ppm (cyclopropyl CH₂) and ~2.9-3.1 ppm (cyclopropyl CH) | General chemical shift data |

| ¹³C-NMR Spectroscopy | ~6 ppm (cyclopropyl CH₂) and ~23 ppm (cyclopropyl CH), ~156 ppm (N≡C) | [6] |

Detailed Experimental Protocols

The following protocols are adapted from established procedures and provide detailed steps for the synthesis of cyclopropyl isocyanide and its precursor.

Synthesis of N-Cyclopropylformamide

Materials:

-

Cyclopropylamine

-

Ethyl formate

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclopropylamine (1.0 eq).

-

Slowly add ethyl formate (1.2 eq) to the stirred amine. An exothermic reaction may be observed.

-

After the initial reaction subsides, heat the mixture to reflux for 2 hours.

-

After cooling to room temperature, the excess ethyl formate and ethanol byproduct are removed by distillation.

-

The remaining crude N-cyclopropylformamide is then purified by vacuum distillation to yield a colorless liquid.

Synthesis of Cyclopropyl Isocyanide via Dehydration

Materials:

-

N-Cyclopropylformamide

-

Phosphorus oxychloride (POCl₃)

-

Pyridine (anhydrous)

-

Petroleum ether (anhydrous)

-

Three-necked round-bottom flask with a mechanical stirrer, dropping funnel, and reflux condenser

-

Ice bath

Procedure:

-

Caution: This reaction should be performed in a well-ventilated fume hood as isocyanides have a strong, unpleasant odor.

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, prepare a solution of N-cyclopropylformamide (1.0 eq) in anhydrous pyridine (6.2 eq) and anhydrous petroleum ether.

-

Cool the stirred mixture in an ice bath to 0-5 °C.

-

Slowly add phosphorus oxychloride (0.6 eq) dropwise from the dropping funnel over 30-40 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

-

Carefully pour the reaction mixture onto crushed ice and water.

-

Separate the organic layer (petroleum ether) and extract the aqueous layer with additional petroleum ether.

-

Combine the organic layers and wash successively with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation at atmospheric pressure.

-

The crude cyclopropyl isocyanide is then purified by vacuum distillation to afford a colorless liquid.

Applications in Drug Development: Ugi and Passerini Reactions

Cyclopropyl isocyanide is a valuable reactant in isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions. These one-pot reactions allow for the rapid assembly of complex molecular scaffolds from simple starting materials, a strategy widely employed in combinatorial chemistry and drug discovery.

The Ugi and Passerini Reactions

The Passerini three-component reaction (P-3CR) , first described in 1921, combines an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone) to form an α-acyloxy amide.[7][8] The Ugi four-component reaction (U-4CR) , developed in 1959, extends this by including a primary amine to produce a bis-amide.[9]

Synthesis of Telaprevir: A Case Study

A prominent example of the application of cyclopropyl isocyanide in drug synthesis is in the preparation of intermediates for Telaprevir, a protease inhibitor used in the treatment of Hepatitis C. In a multi-step synthesis, a derivative of cyclopropyl isocyanide is utilized in a key Ugi reaction.[9][10]

The mechanism of action of Telaprevir involves the inhibition of the Hepatitis C virus (HCV) NS3/4A serine protease. This viral enzyme is crucial for cleaving the HCV polyprotein into functional viral proteins necessary for replication. By blocking this protease, Telaprevir disrupts the viral life cycle.[11][12] The NS3/4A protease is also known to cleave host proteins involved in the innate immune response, such as MAVS (Mitochondrial Antiviral-Signaling protein) and TRIF (TIR-domain-containing adapter-inducing interferon-β), thereby dampening the host's antiviral defenses.[7][8][12] Inhibition of NS3/4A by drugs like Telaprevir can thus also help restore the host's innate immune response against the virus.[12]

Conclusion

Cyclopropyl isocyanide stands as a testament to the enduring utility of fundamental organic reactions and the creative application of unique molecular building blocks. From its roots in the early explorations of isocyanide chemistry to its current role in the sophisticated synthesis of life-saving pharmaceuticals, this small, strained molecule has proven to be a powerful tool for organic chemists. The synthetic routes detailed herein, coupled with its versatile reactivity in multicomponent reactions, ensure that cyclopropyl isocyanide will continue to be a valuable component in the toolkit of researchers and drug development professionals for the foreseeable future.

References

- 1. mdpi.com [mdpi.com]

- 2. orgsyn.org [orgsyn.org]

- 3. IR Absorption Table [webspectra.chem.ucla.edu]

- 4. Isocyanide - Wikipedia [en.wikipedia.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Passerini reaction - Wikipedia [en.wikipedia.org]

- 9. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]

- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

The Role of Strain Energy in the Reactivity of Isocyanocyclopropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Isocyanocyclopropane, a fascinating and highly reactive molecule, stands at the intersection of strained-ring chemistry and the versatile reactivity of the isocyanide functional group. Its unique electronic and structural properties, largely governed by the substantial ring strain inherent in its three-membered ring, make it a valuable synthon for the construction of complex nitrogen-containing heterocycles. This technical guide provides an in-depth analysis of the effects of strain energy on the reactivity of this compound, detailing its synthesis, key reactions, and the underlying mechanistic principles.

The Energetic Driving Force: Strain Energy of the Cyclopropane Ring

The cyclopropane ring is characterized by significant ring strain, a consequence of the deviation of its C-C-C bond angles (60°) from the ideal tetrahedral angle (109.5°). This strain, primarily composed of angle strain and torsional strain, results in a higher ground-state energy compared to its acyclic or larger-ring counterparts. The strain energy of the parent cyclopropane molecule is experimentally determined to be approximately 27.5 kcal/mol.[1][2] This stored potential energy serves as a powerful thermodynamic driving force for reactions that lead to the opening or rearrangement of the three-membered ring.

Synthesis of this compound

The preparation of this compound is typically achieved through the dehydration of N-cyclopropylformamide. This method, a variation of the classic isocyanide synthesis, provides a reliable route to this reactive intermediate. Another reported method involves the reaction of cyclopropylamine with chloroform.[3]

Experimental Protocol: Dehydration of N-cyclopropylformamide

A common and effective method for the synthesis of this compound involves the dehydration of N-cyclopropylformamide using a suitable dehydrating agent such as phosphoryl chloride (POCl₃) or trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a base.

Materials:

-

N-cyclopropylformamide

-

Phosphoryl chloride (POCl₃) or Trifluoromethanesulfonic anhydride (Tf₂O)

-

Anhydrous triethylamine (Et₃N) or pyridine

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

A solution of N-cyclopropylformamide (1.0 eq) and anhydrous triethylamine (2.2 eq) in anhydrous dichloromethane is prepared in a flame-dried, three-necked flask under an inert atmosphere.

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of phosphoryl chloride (1.1 eq) in anhydrous dichloromethane is added dropwise to the stirred reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction is quenched by the slow addition of ice-cold water.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and filtered.

-

The solvent is carefully removed by distillation at atmospheric pressure to avoid evaporation of the volatile product.

-

The crude this compound is then purified by fractional distillation under reduced pressure.

Expected Data:

-

Boiling Point: ~98-99 °C

-

¹H NMR (CDCl₃): δ 0.8-1.2 (m, 4H, cyclopropyl CH₂), 2.8-3.2 (m, 1H, cyclopropyl CH)

-

¹³C NMR (CDCl₃): δ ~5 (CH₂), ~20 (CH), ~155 (N≡C)

-

IR (thin film): ν ~2150 cm⁻¹ (N≡C stretch)

Strain-Driven Reactivity of this compound

The high ring strain of this compound dictates its reactivity, favoring transformations that lead to the cleavage of the three-membered ring. The principal modes of reactivity are thermal rearrangements and cycloaddition reactions.

Thermal Rearrangements

Upon heating, this compound undergoes facile thermal rearrangement to form more stable cyclic or acyclic isomers. The relief of ring strain provides the thermodynamic impetus for these transformations. The primary products of the gas-phase thermal isomerization are 2-cyano-1-pyrroline and, to a lesser extent, 1-cyanocyclopropene.

The mechanism of this rearrangement is believed to proceed through a diradical intermediate, initiated by the homolytic cleavage of a C-C bond in the cyclopropane ring.

Logical Flow of Thermal Rearrangement:

Cycloaddition Reactions

This compound is an excellent partner in cycloaddition reactions, where the release of ring strain contributes significantly to the reaction's driving force. Of particular importance are [4+1] cycloadditions, which provide a convergent and efficient route to five-membered nitrogen-containing heterocycles.[4]

In these reactions, the isocyanide carbon acts as a one-atom component, reacting with a four-atom π-system (e.g., a conjugated diene). The reaction is often catalyzed by a Lewis acid, which activates the isocyanide towards nucleophilic attack.[4]

General Mechanism of [4+1] Cycloaddition:

Quantitative Data Summary

While specific experimental kinetic and thermodynamic data for this compound are scarce in the literature, the following table summarizes key energetic parameters for the parent cyclopropane molecule, which provide a basis for understanding the reactivity of its isocyano-derivative.

| Parameter | Value | Reference |

| Strain Energy of Cyclopropane | 27.5 kcal/mol | [1][2] |

| Heat of Combustion of Gaseous Cyclopropane (ΔH°c) | -499.85 ± 0.13 kcal/mol | [1] |

| Standard Enthalpy of Formation of Gaseous Cyclopropane (ΔH°f) | +12.74 ± 0.14 kcal/mol | [1] |

| Heat of Isomerization of Cyclopropane to Propylene | -7.86 ± 0.18 kcal/mol | [1] |

Conclusion

The chemistry of this compound is a compelling illustration of strain-release-driven reactivity. The substantial potential energy stored in its three-membered ring makes it a highly energetic and versatile building block in organic synthesis. Its propensity to undergo thermal rearrangements and participate in cycloaddition reactions, particularly [4+1] cycloadditions, offers efficient pathways for the synthesis of diverse heterocyclic scaffolds. For researchers and professionals in drug development, a thorough understanding of the interplay between ring strain and the reactivity of the isocyanide functional group is crucial for harnessing the synthetic potential of this unique molecule in the design and construction of novel therapeutic agents. Further quantitative studies on the thermochemistry and kinetics of this compound and its derivatives will undoubtedly provide deeper insights and expand its application in modern organic chemistry.

References

- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 2. Stability of Cycloalkane (Combustion Analysis) | OpenOChem Learn [learn.openochem.org]

- 3. Isocyanide based [4+1] cycloaddition reactions: an indispensable tool in multi-component reactions (MCRs) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. comporgchem.com [comporgchem.com]

The Isocyano Group in a Cyclopropyl System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unique electronic properties of the cyclopropyl group, stemming from its inherent ring strain and "pseudo-π" character, profoundly influence the reactivity and electronic structure of adjacent functional groups. When combined with the versatile isocyano moiety, a synthetically valuable functional group with a unique electronic profile, the resulting cyclopropyl isocyanide system presents a fascinating case study in chemical reactivity and a promising scaffold for medicinal chemistry. This technical guide provides a comprehensive overview of the electronic properties of the isocyano group within a cyclopropyl system, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts. We delve into the interplay between the strained ring and the isocyanide, exploring its impact on spectroscopic characteristics, reactivity in multicomponent reactions, and potential applications in drug design.

Introduction: The Electronic Nature of the Constituent Moieties

To understand the electronic properties of isocyanocyclopropane, it is essential to first consider the individual contributions of the cyclopropyl and isocyano groups.

The Cyclopropyl Group: A Strained Ring with π-Character

The three-membered ring of cyclopropane is characterized by significant angle strain, with C-C-C bond angles of 60° deviating substantially from the ideal sp³ hybridized angle of 109.5°. This strain energy influences its chemical and physical properties. The bonding in cyclopropane is often described by the Walsh model, which posits that the carbon atoms are sp² hybridized. Two of these sp² orbitals form bonds with hydrogen atoms, while the third participates in forming the C-C bonds of the ring. The remaining p-orbitals overlap to form a set of three molecular orbitals, one of which has π-like symmetry and is responsible for the "pseudo-π" or "bent-bond" character of the cyclopropyl group.[1][2] This unique electronic structure allows the cyclopropyl group to act as a π-electron donor, capable of conjugating with adjacent unsaturated systems and stabilizing carbocations.

The Isocyano Group: A Versatile Functional Group

The isocyano group (-N≡C) is a versatile functional group in organic synthesis, known for its participation in a wide array of reactions, most notably multicomponent reactions like the Passerini and Ugi reactions.[3][4] Its electronic structure can be represented by two main resonance forms:

R-N⁺≡C⁻ ↔ R-N=C:

This resonance description highlights the electrophilic character of the isocyanide carbon, making it susceptible to nucleophilic attack.[5] The isocyano group is also a strong π-acceptor and can coordinate to transition metals.[1]

Electronic Properties of this compound

The combination of the electron-donating cyclopropyl group and the multifaceted isocyano group in this compound leads to a unique set of electronic properties. While extensive experimental data for this specific molecule is limited in the readily available literature, we can infer its properties based on the known characteristics of its constituent parts and general chemical principles.

Spectroscopic Properties

Spectroscopic techniques are invaluable for probing the electronic environment of a molecule.

2.1.1 Vibrational Spectroscopy (Infrared - IR)

The most characteristic vibrational mode of an isocyanide is the N≡C stretching frequency, which typically appears in the range of 2110-2165 cm⁻¹ in the infrared spectrum. The exact position of this band is sensitive to the electronic environment of the isocyano group. Electron-donating groups attached to the nitrogen atom tend to increase the electron density in the N≡C bond, leading to a lower stretching frequency. Conversely, electron-withdrawing groups decrease the electron density, resulting in a higher stretching frequency.

Given the π-donating nature of the cyclopropyl group, it is expected that the N≡C stretching frequency in this compound would be at the lower end of the typical range for alkyl isocyanides.

2.1.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts of the protons and carbons in a cyclopropyl ring are highly characteristic. The protons on the cyclopropyl ring typically resonate at unusually high field (low ppm values) due to the diamagnetic anisotropy of the ring. In this compound, the protons on the carbon bearing the isocyano group would be expected to be shifted downfield compared to unsubstituted cyclopropane due to the electron-withdrawing nature of the isocyano group. Similarly, the carbon atom attached to the isocyano group would exhibit a downfield shift in the ¹³C NMR spectrum.

Geometric and Electronic Structure (Computational Data)

In the absence of extensive experimental data, computational chemistry provides valuable insights into the geometric and electronic structure of this compound. The following table summarizes computed properties for this compound, which can be used to understand its electronic nature.

| Property | Computed Value | Unit |

| Molecular Weight | 67.09 | g/mol |

| XLogP3 | 0.3 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 1 | |

| Rotatable Bond Count | 0 | |

| Exact Mass | 67.042199164 | Da |

| Monoisotopic Mass | 67.042199164 | Da |

| Topological Polar Surface Area | 4.4 | Ų |

| Heavy Atom Count | 5 | |

| Formal Charge | 0 | |

| Complexity | 72.9 |

Table 1: Computed physical and chemical properties of this compound. Data sourced from PubChem.[6]

Reactivity of this compound: A Focus on Multicomponent Reactions

The unique electronic properties of this compound make it a valuable substrate in various organic reactions, particularly multicomponent reactions (MCRs) that are widely used in drug discovery for the rapid generation of molecular diversity.

Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy carboxamide.[4] The reaction is believed to proceed through a concerted, non-ionic pathway in aprotic solvents.[7]

Logical Workflow for a Passerini Reaction:

Caption: Generalized workflow of the Passerini reaction.

Experimental Protocol: General Procedure for the Passerini Reaction with this compound

-

Materials:

-

Aldehyde (1.0 eq)

-

Carboxylic Acid (1.0 eq)

-

This compound (1.1 eq)

-

Anhydrous dichloromethane (DCM) or other aprotic solvent

-

-

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde and dissolve it in the anhydrous solvent.

-

Add the carboxylic acid to the solution and stir for 5 minutes at room temperature.

-

Add the this compound dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired α-acyloxy carboxamide.

-

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a four-component reaction between a carboxylic acid, a carbonyl compound, a primary amine, and an isocyanide to form a bis-amide.[8][9] This reaction is highly atom-economical and allows for the creation of complex, peptide-like structures in a single step. The Ugi reaction is typically favored in polar protic solvents like methanol.[3]

Signaling Pathway for a Ugi Reaction:

Caption: Mechanistic pathway of the Ugi four-component reaction.

Experimental Protocol: General Procedure for the Ugi Reaction with this compound

-

Materials:

-

Aldehyde (1.0 eq)

-

Primary Amine (1.0 eq)

-

Carboxylic Acid (1.0 eq)

-

This compound (1.0 eq)

-

Methanol or other polar protic solvent

-

-

Procedure:

-

In a round-bottom flask, dissolve the aldehyde, primary amine, and carboxylic acid in the solvent.

-

Stir the mixture at room temperature for a short period (e.g., 10-30 minutes) to allow for the formation of the iminium ion.

-

Add the this compound to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield the final bis-amide.

-

Applications in Drug Development

The incorporation of a cyclopropyl group into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve potency, and modulate physicochemical properties.[10][11][12][13] The unique electronic and conformational properties of the cyclopropyl ring can lead to improved binding affinity and selectivity for biological targets. While specific examples of cyclopropyl isocyanides in clinical development are not widely reported, their potential as versatile building blocks in drug discovery is significant.

The ability of this compound to participate in multicomponent reactions allows for the rapid synthesis of large and diverse libraries of complex molecules. These libraries can then be screened for biological activity against a variety of targets. The cyclopropyl moiety can serve as a metabolically stable, rigid scaffold that can be further functionalized through the products of Passerini and Ugi reactions.

Synthesis of this compound

This compound can be synthesized from readily available starting materials. A common method involves the dehydration of N-cyclopropylformamide.

Experimental Protocol: Synthesis of this compound via Dehydration of N-Cyclopropylformamide

-

Materials:

-

N-Cyclopropylformamide

-

A dehydrating agent (e.g., phosphorus oxychloride (POCl₃), triphenylphosphine/carbon tetrachloride, or Burgess reagent)

-

A non-nucleophilic base (e.g., triethylamine or pyridine)

-

Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)

-

-

Procedure (Illustrative example with POCl₃):

-

Caution: This reaction should be performed in a well-ventilated fume hood as isocyanides are volatile and have a strong, unpleasant odor.

-

Dissolve N-cyclopropylformamide and the non-nucleophilic base in the anhydrous solvent and cool the mixture in an ice bath.

-

Slowly add the dehydrating agent (e.g., POCl₃) to the stirred solution, maintaining a low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of an aqueous solution of sodium carbonate.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and carefully remove the solvent by distillation at atmospheric pressure (due to the volatility of the product).

-

The crude this compound can be purified by fractional distillation under reduced pressure.

-

Conclusion

The isocyano group in a cyclopropyl system represents a unique and valuable synthon for organic chemistry and drug discovery. The electronic interplay between the π-donating, strained cyclopropyl ring and the versatile isocyano group results in a molecule with distinct spectroscopic signatures and reactivity. Its utility in multicomponent reactions like the Passerini and Ugi reactions provides a powerful platform for the rapid generation of molecular complexity. As the demand for novel chemical entities in drug development continues to grow, the strategic use of building blocks like this compound, which combine unique electronic features with synthetic accessibility, will undoubtedly play an increasingly important role. Further experimental and computational studies are warranted to fully elucidate the nuanced electronic properties of this fascinating molecule and to unlock its full potential in the design of next-generation therapeutics.

References

- 1. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]

- 4. Passerini reaction - Wikipedia [en.wikipedia.org]

- 5. Buy this compound | 58644-53-4 [smolecule.com]

- 6. This compound | C4H5N | CID 2758008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. orgsyn.org [orgsyn.org]

- 9. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 10. nbinno.com [nbinno.com]

- 11. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scientificupdate.com [scientificupdate.com]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Nucleophilic Addition to Isocyanocyclopropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of nucleophilic addition to isocyanocyclopropane, a versatile and reactive building block in modern organic synthesis. The unique electronic and steric properties imparted by the strained cyclopropane ring and the electrophilic isocyanide carbon make this moiety a valuable synthon, particularly in the construction of complex molecules and peptidomimetics. This document details the core mechanistic principles, presents quantitative data from key reactions, provides exemplary experimental protocols, and visualizes the reaction pathways.

Core Principles of Reactivity

This compound's reactivity is dominated by the electrophilic nature of the isocyanide carbon atom. Nucleophiles readily attack this carbon, leading to the formation of a nitrilium ion intermediate. The high degree of s-character in the C-N bond of the isocyanide, coupled with the inherent ring strain of the cyclopropane moiety, influences the reactivity and stability of the intermediates.

The primary manifestation of nucleophilic addition to this compound is observed in its application in isocyanide-based multicomponent reactions (IMCRs), most notably the Passerini and Ugi reactions. These reactions provide a powerful platform for rapidly generating molecular diversity from simple starting materials.

The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is a three-component reaction between an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to produce an α-acyloxy amide.[1][2] This reaction is a classic example of a nucleophilic addition to an isocyanide.

Mechanism of the Passerini Reaction

The mechanism of the Passerini reaction is generally accepted to proceed through one of two pathways, depending on the solvent polarity.[1]

-

Concerted Pathway (Aprotic Solvents): In non-polar, aprotic solvents and at high concentrations, the reaction is believed to follow a concerted, non-ionic pathway.[1] A hydrogen-bonded complex forms between the carboxylic acid and the aldehyde, which increases the electrophilicity of the carbonyl carbon. The nucleophilic isocyanide then attacks the activated carbonyl in a trimolecular step, leading to a cyclic transition state. This is followed by an intramolecular acyl transfer (Mumm rearrangement) to yield the final α-acyloxy amide.[1]

-

Ionic Pathway (Protic Solvents): In polar, protic solvents, an ionic mechanism is proposed. The carbonyl group is first protonated by the carboxylic acid, followed by nucleophilic attack of the isocyanide to form a nitrilium ion intermediate. Subsequent attack by the carboxylate anion and an intramolecular acyl transfer affords the final product.[1]

References

An In-depth Technical Guide to Radical-Mediated Transformations of Isocyanocyclopropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocyanocyclopropanes represent a unique class of strained small-ring structures with significant potential in synthetic chemistry. The combination of the high ring strain of the cyclopropane moiety and the versatile reactivity of the isocyanide group makes them valuable precursors for complex nitrogen-containing molecules. This technical guide provides a comprehensive overview of the core principles and synthetic applications of radical-mediated transformations of isocyanocyclopropanes. It delves into the fundamental mechanisms, including radical addition to the isocyanide carbon and subsequent ring-opening of the cyclopropylmethyl radical. This guide is intended to be a practical resource, offering detailed experimental protocols for key transformations and presenting quantitative data to aid in reaction design and optimization.

Introduction to the Radical Reactivity of Isocyanocyclopropanes

The chemistry of isocyanocyclopropanes is characterized by the interplay between the strained three-membered ring and the electronically versatile isocyanide functional group. In the context of radical reactions, two primary modes of reactivity are observed:

-

Radical Addition to the Isocyanide: The isocyanide carbon is susceptible to attack by radical species, leading to the formation of a highly reactive imidoyl radical intermediate.[1] This intermediate is a key branching point for various subsequent transformations.

-

Ring-Opening of the Cyclopropylmethyl Radical: The inherent ring strain of the cyclopropane ring (approximately 27.5 kcal/mol) makes the cyclopropylmethyl radical, which can be formed through various radical processes, prone to rapid ring-opening. This ring-opening proceeds via a β-scission to furnish a more stable homoallylic radical. The rate of this ring-opening is extremely fast, making it a useful "radical clock" to probe the kinetics of other radical reactions.[2][3]

The combination of these two reactive pathways in isocyanocyclopropane substrates opens up a rich landscape for the synthesis of diverse nitrogen-containing heterocycles and other complex molecular architectures. The general mechanism often involves an initial radical addition to the isocyanide, followed by transformations of the resulting imidoyl radical, which can include intramolecular cyclizations or intermolecular trapping, potentially coupled with the ring-opening of the cyclopropane moiety.

Core Signaling Pathways and Experimental Workflows

The sequence of events in a typical radical-mediated transformation of an this compound can be visualized as a signaling pathway. A radical initiator generates a radical species, which then "signals" the this compound to undergo a cascade of reactions.

A typical experimental workflow for these reactions involves the careful setup of an inert atmosphere reaction, followed by purification and characterization of the products.

Intermolecular Radical Additions

Intermolecular radical additions to isocyanocyclopropanes typically involve the generation of a radical species from a suitable precursor, which then adds to the isocyanide carbon. The resulting imidoyl radical can then be trapped by a hydrogen atom donor or other radical trapping agents.

A common method for generating radicals for these reactions is the thermal decomposition of azobisisobutyronitrile (AIBN) in the presence of a radical precursor, such as an organohalide, and a mediator like tributyltin hydride.[1] More contemporary methods are shifting towards tin-free reagents and photoredox catalysis to avoid toxic tin byproducts.[4]

Quantitative Data for Intermolecular Radical Additions

While specific examples with comprehensive substrate tables for this compound are not extensively documented in readily accessible reviews, the general reactivity pattern for isocyanides is well-established. The following table is a representative compilation based on analogous reactions with other isocyanides, which can serve as a starting point for designing reactions with this compound.

| Entry | Radical Precursor | Radical Initiator/Mediator | Product Type | Typical Yield (%) |

| 1 | Alkyl Iodide | AIBN / Bu₃SnH | N-Cyclopropyl-alkanimine | 60-80 |

| 2 | Aryl Iodide | AIBN / Bu₃SnH | N-Cyclopropyl-arylimine | 55-75 |

| 3 | Thiol | AIBN | N-Cyclopropyl-thioformimidate | 70-90 |

| 4 | Organoboron Reagent | Photocatalyst / Light | N-Cyclopropyl-alkanimine | 65-85 |

Detailed Experimental Protocol: Tin-Mediated Radical Addition of an Alkyl Halide

This protocol is a general procedure adapted from standard tin-hydride mediated radical additions to isocyanides.

Materials:

-

This compound (1.0 mmol)

-

Alkyl iodide (1.2 mmol)

-

Tributyltin hydride (1.1 mmol)

-

Azobisisobutyronitrile (AIBN) (0.1 mmol)

-

Anhydrous benzene or toluene (10 mL)

-

Schlenk flask and standard glassware for inert atmosphere techniques

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), alkyl iodide (1.2 mmol), and anhydrous benzene (10 mL).

-

Degas the solution by three freeze-pump-thaw cycles.

-

Add tributyltin hydride (1.1 mmol) and AIBN (0.1 mmol) to the reaction mixture under a positive pressure of argon.

-

Heat the reaction mixture to 80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel. To facilitate the removal of tin byproducts, the crude mixture can be dissolved in acetonitrile and washed with hexane. The acetonitrile layer is then concentrated and subjected to chromatography.

Intramolecular Radical Cyclizations and Cascade Reactions

Intramolecular radical reactions of isocyanocyclopropanes are powerful methods for the construction of nitrogen-containing heterocycles.[5][6] These reactions typically involve a substrate bearing both an this compound moiety and a radical precursor. Upon radical initiation, the generated radical can add to the isocyanide carbon, and the resulting imidoyl radical can then undergo cyclization.

The fate of the cyclopropane ring in these cascades is dependent on the reaction design. In some cases, the cyclopropane ring remains intact, while in others, a subsequent ring-opening can be a key step in the formation of the final product.

Synthesis of Phenanthridine Derivatives